5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-5-8-18-14(19)11-12(21-7-3)10(6-2)9-16-13(11)17(4)15(18)20/h1,9H,6-8H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWWNJQGGRVNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound with potential biological activities. This article reviews its biological activity based on various studies, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C15H17N3O3
- Molecular Weight: 287.319 g/mol
- CAS Number: 921500-40-5
- IUPAC Name: 5-ethoxy-6-ethyl-1-methyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating a series of pyrido[2,3-d]pyrimidine derivatives demonstrated that compounds similar to 5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine showed promising activity against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound Name | MIC (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| 5-Ethoxy Derivative | 25 | E. coli, S. aureus |
| 6-Ethyl Derivative | 50 | P. aeruginosa, K. pneumoniae |
| Standard Drug (Ampicillin) | 10 | E. coli |
| Standard Drug (Ketoconazole) | 12 | Candida albicans |
The mechanism by which 5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine exerts its antimicrobial effects is primarily through disruption of bacterial cell membranes. Studies have shown that these compounds can destroy membrane integrity, leading to cell lysis and death.
Case Study: Membrane Disruption
In a controlled study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound caused significant membrane damage at concentrations correlating with its MIC values.
Potential Therapeutic Applications
Beyond its antimicrobial effects, research into the therapeutic potential of this compound is ongoing. Its structural features suggest possible applications in cancer treatment and anti-inflammatory therapies.
Cancer Cell Growth Inhibition
Preliminary studies indicate that derivatives of pyrido[2,3-d]pyrimidines may inhibit cancer cell growth by targeting specific pathways involved in cell proliferation. Further investigation is required to fully elucidate these effects.
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in recent literature. The modulation of inflammatory pathways could position this compound as a candidate for treating inflammatory diseases.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class exhibit a range of biological activities:
- Anticancer Properties : Some derivatives have shown potential as inhibitors of cancer cell growth by targeting specific pathways involved in tumor progression.
- Antimicrobial Activity : The compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes involved in critical biological processes, which could lead to therapeutic applications in treating diseases like cancer or infections .
Case Studies and Research Findings
Several studies have documented the biological effects of similar compounds derived from the pyrido[2,3-d]pyrimidine family:
- Cancer Cell Growth Inhibition : A study highlighted the efficacy of pyridopyrimidine derivatives in inhibiting the growth of various cancer cell lines. These compounds were shown to induce apoptosis and alter gene expression related to cell cycle regulation .
- Antimicrobial Effects : Research demonstrated that certain derivatives exhibited significant activity against bacterial strains, suggesting their potential use as new antimicrobial agents .
- Mechanisms of Action : Investigations into the mechanism revealed that these compounds could interact with specific molecular targets such as receptors or enzymes, influencing cellular signaling pathways and leading to therapeutic effects .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential alkylation and cyclization steps. For example:
- Alkylation of the pyrimidine core with ethyl iodide or propyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce ethyl or propyl groups at specific positions .
- Cyclization using reagents like POCl₃ or DMF-POCl₃ to form the pyrido[2,3-d]pyrimidine scaffold .
- Propargylation at the N3 position using propargyl bromide in the presence of a base (e.g., triethylamine) . Optimization Tips :
- Use anhydrous solvents to minimize hydrolysis.
- Monitor reaction progress via TLC or LCMS to terminate reactions at optimal yields .
Q. Which spectroscopic and chromatographic methods are most effective for characterization?
- 1H/13C NMR : Key for confirming substituent positions. For instance, the ethoxy group typically shows a quartet at δ ~3.8–4.2 ppm, while the propargyl group exhibits a singlet for the acetylenic proton at δ ~2.5–3.0 ppm .
- LCMS : Validates molecular ion peaks (e.g., [M+H]+) and purity (>95%) .
- HPLC : Useful for purity assessment, especially when using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate the compound’s 3D structure?
- Crystallization : Grow single crystals via slow evaporation in solvents like DCM/hexane.
- Data Collection : Use a diffractometer (e.g., Bruker D8) to obtain intensity data .
- Refinement with SHELX :
-
SHELXD for phase determination via direct methods.
-
SHELXL for least-squares refinement, accounting for anisotropic displacement parameters.
-
Key Outputs : Dihedral angles (e.g., 88.2° between pyrido-pyrimidine and benzene rings) and intermolecular interactions (C-H⋯O/N hydrogen bonds) .
Example Table: Crystallographic Data
Parameter Value Space group P 1 Dihedral angle 88.2° π-π stacking 3.065–3.102 Å R-factor <0.05
Q. How do substituent variations impact biological activity (e.g., eEF-2K inhibition)?
- Ethoxy vs. Cyclopropyl : Ethoxy groups enhance solubility but may reduce binding affinity compared to bulkier substituents .
- Propargyl Group : The sp-hybridized carbon in the propargyl moiety improves π-π stacking with hydrophobic enzyme pockets, as seen in eEF-2K inhibition assays (IC₅₀ ~0.5 μM) .
- Methyl at N1 : Stabilizes the lactam ring, reducing metabolic degradation .
Q. How to resolve contradictions in reaction yields reported across studies?
- Case Study : Alkylation with ethyl iodide yields 40–53% in DMF vs. 70% in THF due to solvent polarity effects .
- Method : Use design of experiments (DoE) to test variables (solvent, temperature, catalyst). For example, a 2³ factorial design can identify optimal conditions .
Methodological Challenges
Q. What computational approaches support SAR analysis of pyrido-pyrimidine derivatives?
- Docking Studies (AutoDock Vina) : Predict binding modes with eEF-2K (PDB: 4QCI). Propargyl groups show favorable interactions with Leu231 and Phe233 .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- QSAR Models : Use Hammett constants (σ) to correlate electronic effects of substituents (e.g., ethoxy σ = -0.24) with IC₅₀ values .
Q. How to design experiments for analyzing intermolecular interactions in solid-state structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
